molecular formula C26H29N3O5 B11423001 Methyl 4-({[3-cyclohexyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[3-cyclohexyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11423001
M. Wt: 463.5 g/mol
InChI Key: FFOXTPKYCHYJHQ-UHFFFAOYSA-N
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Description

Methyl 4-({[3-cyclohexyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of benzoates. This compound is characterized by its unique structure, which includes a benzoate ester linked to an imidazolidinone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-({[3-cyclohexyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Imidazolidinone Core: This can be achieved by reacting 3-cyclohexyl-1-(3-methylphenyl)urea with an appropriate acylating agent under controlled conditions.

    Acetylation: The imidazolidinone core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the resulting compound with methyl 4-aminobenzoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent quality control measures to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the imidazolidinone ring to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents are commonly employed.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoates or imidazolidinones.

Scientific Research Applications

Methyl 4-({[3-cyclohexyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-({[3-cyclohexyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 4-aminobenzoate: Shares the benzoate ester functionality but lacks the imidazolidinone moiety.

    3-cyclohexyl-1-(3-methylphenyl)urea: Contains the cyclohexyl and methylphenyl groups but lacks the benzoate ester and imidazolidinone ring.

Uniqueness: Methyl 4-({[3-cyclohexyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H29N3O5

Molecular Weight

463.5 g/mol

IUPAC Name

methyl 4-[[2-[3-cyclohexyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H29N3O5/c1-17-7-6-10-21(15-17)29-24(31)22(28(26(29)33)20-8-4-3-5-9-20)16-23(30)27-19-13-11-18(12-14-19)25(32)34-2/h6-7,10-15,20,22H,3-5,8-9,16H2,1-2H3,(H,27,30)

InChI Key

FFOXTPKYCHYJHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(N(C2=O)C3CCCCC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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